
(2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a pyrimidine derivative that is part of a broader class of chemicals with potential applications in various fields, including medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with dichlorophenyl and pyrimidine moieties have been synthesized and characterized, suggesting a potential relevance to the compound .
Synthesis Analysis
The synthesis of related compounds involves a tandem Aldol condensation-Michael addition process, which is a green and economical approach. For instance, the synthesis of 5,5′-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) was performed in an aqueous diethylamine medium . This method could potentially be adapted for the synthesis of (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using single-crystal X-ray structure determination and calculated using DFT B3LYP/6-311G(d,p) method . The electronic spectra and NMR chemical shifts have been calculated and show good correlation with experimental data. These techniques could be applied to determine the molecular structure of (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, providing insights into its geometric parameters and electronic properties.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from molecular electrostatic potential (MEP) studies, which indicate the most reactive sites for electrophilic and nucleophilic attacks . For example, the carbonyl oxygen and certain hydrogen atoms in related compounds are identified as reactive sites. This information is crucial for understanding the chemical behavior of (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate in various reactions.
Physical and Chemical Properties Analysis
The physical properties such as densities and viscosities of related compounds have been measured in solutions like 60% DMSO, and thermodynamic parameters such as Gibb’s free energy, entropy change, and enthalpy change have been evaluated . These studies provide a foundation for understanding the solubility, stability, and reactivity of (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate under different conditions.
Relevant Case Studies
While the provided papers do not include case studies on the specific compound, they do offer insights into the antibacterial activity of similar pyrimidine derivatives . These compounds have shown in vitro activity against human bacterial flora, suggesting potential applications of (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate in developing new antibacterial agents. Additionally, the conductance and solvent behavior studies in 60% DMSO solutions provide valuable data for predicting the behavior of the compound in biological systems or during synthesis .
科学的研究の応用
Chemical Synthesis and Derivatives
- Synthesis of Chlorohydroxybenzenesulfonyl Derivatives : 2,4-Dichlorophenyl compounds have been synthesized and studied for their potential as herbicides, showcasing their utility in agricultural chemistry (Cremlyn & Cronje, 1979).
Chemical and Physical Properties
- Conductance and Solvent Behavior : Research has been conducted on the conductance of similar chlorophenyl-dioxopyrimidine compounds in solvent mixtures, providing insights into their interactions and solvent properties (Gaware, 2021).
- Thermodynamic Studies : Thermodynamic properties like Gibb’s free energy, entropy change, and enthalpy change of similar compounds have been studied, indicating their potential for various chemical applications (Gaware, 2020).
Environmental Impact and Detection
- Herbicide Transformation Products : Investigations into the environmental waters have included the detection of transformation products of similar herbicides, relevant for environmental monitoring and safety (Laganà et al., 2002).
Chemical Reactions and Mechanisms
- Sulfonation and Sulfation Reactions : Studies on the sulfonation of dichlorophenols, including compounds similar to (2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, provide detailed insights into chemical reaction mechanisms (Wit & Cerfontain, 2010).
Optical Properties and Imaging
- Fluorescence Probes for pH Sensing : Indolium-based fluorescence probes, which could be structurally related to dichlorophenyl-dioxopyrimidine compounds, have been developed for detecting extreme acidity or alkalinity, useful in various scientific applications (Li et al., 2019).
将来の方向性
While specific future directions for “(2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate” are not available, there is a general interest in the synthesis of new derivatives of pyrimidines and other heterocyclic compounds due to their diverse biological activities . These compounds could potentially be explored for newer therapeutic possibilities .
特性
IUPAC Name |
(2,4-dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O5S/c1-15-6-10(11(17)16(2)12(15)18)22(19,20)21-9-4-3-7(13)5-8(9)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFMNEIGYYOQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

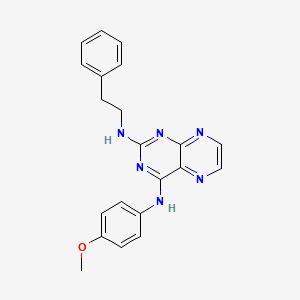
![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2499511.png)
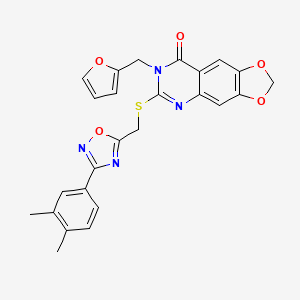
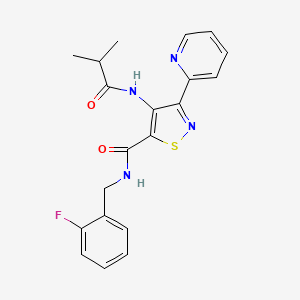
![1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2499517.png)
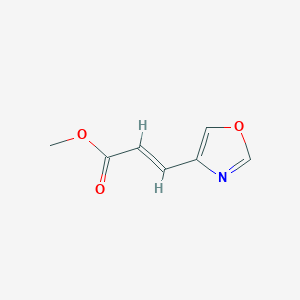
![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/no-structure.png)
![3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499521.png)
![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)
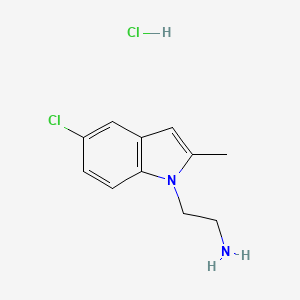
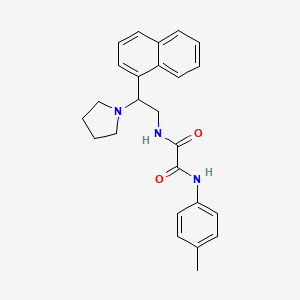
![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)